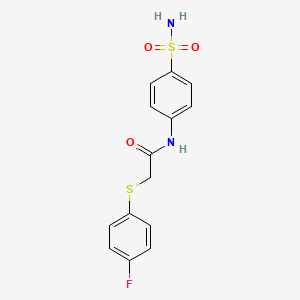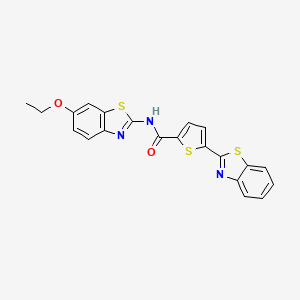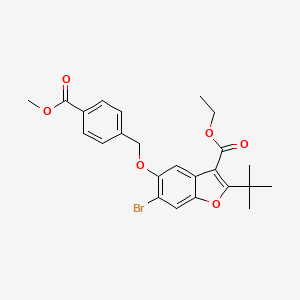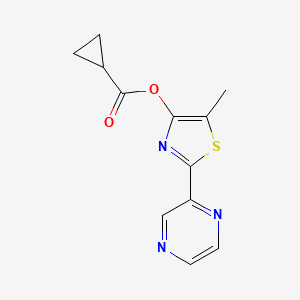![molecular formula C21H24N4OS B2834505 N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide CAS No. 422532-83-0](/img/structure/B2834505.png)
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide is a chemical compound used in scientific research. It exhibits diverse applications in various fields, including drug discovery and material science. This compound is known for its unique structure, which combines a quinazoline moiety with a thioacetamide group, making it a valuable subject for various chemical and biological studies.
Mecanismo De Acción
Target of Action
These can include enzymes, receptors, and other proteins, depending on the specific structure of the derivative .
Mode of Action
This can include competitive inhibition, allosteric modulation, or direct binding to the active site of the target protein .
Biochemical Pathways
These can include signal transduction pathways, metabolic pathways, and cell cycle regulation pathways .
Result of Action
These can include changes in enzyme activity, alterations in signal transduction, and effects on cell proliferation and apoptosis .
Métodos De Preparación
The synthesis of N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide involves several steps. One common method includes the reaction of substituted quinazoline derivatives with thioacetamide under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and higher production rates.
Análisis De Reacciones Químicas
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thioacetamide group to an amine or other reduced forms.
Substitution: Substitution reactions can occur at the quinazoline moiety, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an inhibitor of certain enzymes and receptors. In medicine, it is explored for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.
In the industry, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for modifications that can tailor its properties for various applications.
Comparación Con Compuestos Similares
N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can be compared with other quinazoline derivatives, such as 4,6,7-substituted quinazoline derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and applications .
4,6,7-substituted quinazoline derivatives: Known for their anti-tumor activity and potential as therapeutic agents.
2,4-dihydroxyquinoline derivatives: Exhibits antimicrobial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications.
Propiedades
IUPAC Name |
N-benzyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4OS/c1-2-3-13-22-20-17-11-7-8-12-18(17)24-21(25-20)27-15-19(26)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,23,26)(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPRWOUONXAZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[11-acetyl-4-(3-chloro-4-fluorophenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2834423.png)

![4-amino-5-[3-(4-ethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2834426.png)
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)
![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![1-(3-methylphenyl)-4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbonyl]piperazine](/img/structure/B2834433.png)


![N-[2-(1H-indol-3-yl)ethyl]-1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B2834437.png)
![8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2834438.png)

![(2E)-4-oxo-4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}but-2-enoic acid](/img/structure/B2834444.png)
